Erucic Nitrile
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Erucic nitrile can be synthesized through the ammonolysis of erucic acid and urea in an organic solvent medium. This process involves the use of Candida antarctica lipase (Novozym 435) as a catalyst. The optimal conditions for this synthesis include a 1:4 molar ratio of erucic acid to urea, a temperature of 60°C, and a reaction time of 48 hours at 250 rpm. The organic solvent used is tert-butyl alcohol (2-methyl-2-propanol), and the process yields 88.74% pure erucamide .
Industrial Production Methods
Industrial production of this compound typically involves the dehydration of primary amides (RCONH2) to nitriles (RCN). This can be achieved through various methods, including the use of dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) .
Chemical Reactions Analysis
Types of Reactions
Erucic nitrile undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction of this compound can yield primary amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH3) can react with this compound under basic conditions.
Major Products
Oxidation: Oxidation of this compound can produce carboxylic acids or other oxygenated derivatives.
Reduction: Reduction typically yields primary amines.
Substitution: Substitution reactions can produce a variety of substituted nitriles or amides.
Scientific Research Applications
Erucic nitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of erucic nitrile involves its interaction with various molecular targets and pathways. It has been shown to interact with dopamine receptors, potentially acting as an antagonist. Additionally, it exhibits benzylic reactivity, making it useful in organic synthesis reactions . Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Erucic nitrile can be compared with other nitrile compounds such as:
Oleic nitrile: Similar in structure but derived from oleic acid.
Linoleic nitrile: Derived from linoleic acid and has different reactivity due to the presence of multiple double bonds.
Stearic nitrile: A saturated nitrile compound derived from stearic acid.
This compound is unique due to its long carbon chain and the presence of a single double bond, which imparts specific chemical properties and reactivity .
Properties
Molecular Formula |
C22H41N |
---|---|
Molecular Weight |
319.6 g/mol |
IUPAC Name |
(E)-docos-13-enenitrile |
InChI |
InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10H,2-8,11-21H2,1H3/b10-9+ |
InChI Key |
WNVYKFYGFCBJSI-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCC#N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC#N |
Origin of Product |
United States |
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